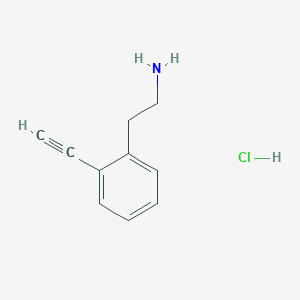
2-(2-Ethynylphenyl)ethanamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Ethynylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12ClN and a molecular weight of 181.66 . It is commonly used in laboratory settings .
Molecular Structure Analysis
The molecular structure of 2-(2-Ethynylphenyl)ethanamine hydrochloride consists of 10 carbon atoms, 12 hydrogen atoms, one nitrogen atom, and one chlorine atom . The exact structure can be found in chemical databases .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2-Ethynylphenyl)ethanamine hydrochloride are not fully detailed in the available resources. It has a molecular weight of 181.66 . Other properties such as density, boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación
Electronic Device Applications
A molecule closely related to 2-(2-Ethynylphenyl)ethanamine hydrochloride, containing a nitroamine redox center, was used in an electronic device. The device showed negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1, demonstrating potential for high-performance molecular electronic devices (Chen, Reed, Rawlett, & Tour, 1999).
Biocide and Corrosion Inhibition
2-(Decylthio)ethanamine hydrochloride, another derivative, is a multifunctional biocide used in cooling water systems. It exhibits broad-spectrum activity against bacteria, fungi, and algae, alongside biofilm and corrosion inhibition properties. Laboratory and field evaluations confirm its efficacy (Walter & Cooke, 1997).
Ethane Dehydrogenation
Research on ethane oxidative dehydrogenation (ODH) presents a low-energy alternative route to ethene, a critical chemical in manufacturing consumer products. This method potentially reduces the carbon footprint for ethene production. Several studies explore catalysts with improved selectivity and the mechanisms of ethane ODH for economically viable processes with reduced carbon emissions (Najari et al., 2021; Galvita, Siddiqi, Sun, & Bell, 2010; López Nieto, Botella, Vázquez, & Dejoz, 2002; Melzer et al., 2019).
Antiamoebic Activity
Chalcones bearing N-substituted ethanamine, synthesized through reactions involving ethanamine derivatives, showed significant antiamoebic activity against Entamoeba histolytica, with some compounds displaying better activity than standard drugs. This highlights the potential in developing new treatments for amoebic infections (Zaidi et al., 2015).
Groundwater Biodegradation
Studies on enhancing the aerobic biodegradation of 1,2-dibromoethane in groundwater identified that ethane can significantly stimulate the biodegradation process, suggesting a viable option for groundwater remediation (Hatzinger, Streger, & Begley, 2015).
Safety and Hazards
Specific safety and hazard information for 2-(2-Ethynylphenyl)ethanamine hydrochloride is not available in the current resources. General safety measures for handling chemicals should be followed, including avoiding contact with skin and eyes, not breathing dust, not ingesting, and storing in a dry, cool, well-ventilated place .
Propiedades
IUPAC Name |
2-(2-ethynylphenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N.ClH/c1-2-9-5-3-4-6-10(9)7-8-11;/h1,3-6H,7-8,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKKCDFTTMZMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[(4-benzoylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2873446.png)
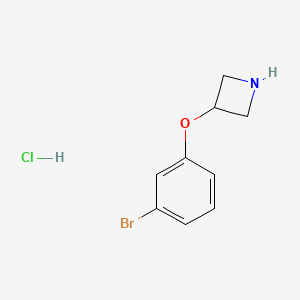
![4-{[3,5-Bis(trifluoromethyl)benzyl]oxy}chromane](/img/structure/B2873452.png)
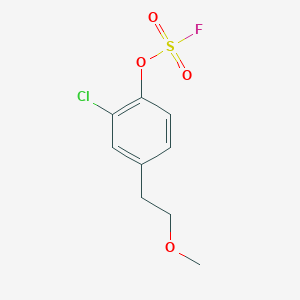
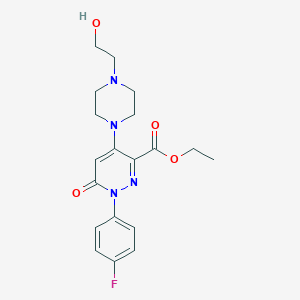

![Methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxylate](/img/structure/B2873460.png)
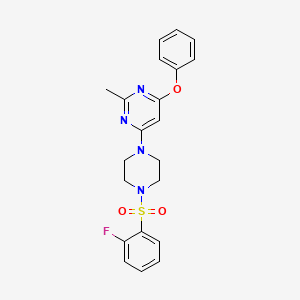
![6-(3-Ethoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2873463.png)


![N-[cyano(2-fluorophenyl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2873467.png)


